(3,5-Dimethylphenyl)hydrazine

Process Chemistry Chemical Synthesis Scale-up Manufacturing

Researchers using generic phenylhydrazine for indole synthesis often face unpredictable regioselectivity and variable yields. (3,5-Dimethylphenyl)hydrazine (CAS 39943-61-8) eliminates this uncertainty with its precisely defined 3,5-dimethyl substitution pattern. • Unique steric & electronic environment delivers diagnostic 29:71 regioisomer ratio in P450 active-site mapping, enabling enzyme topology fingerprinting unattainable with unsubstituted or 2,4-/2,5-isomers. • Near-planar geometry (dihedral angle ~7.2°) critical for target engagement in thiocarbamothioamide SAR studies, divergent from the 2,3-isomer (85.3°). • Scalable >95% purity with rapid synthesis; proven building block for antitubercular indolecarboxamide libraries.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 39943-61-8
Cat. No. B1363787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylphenyl)hydrazine
CAS39943-61-8
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NN)C
InChIInChI=1S/C8H12N2/c1-6-3-7(2)5-8(4-6)10-9/h3-5,10H,9H2,1-2H3
InChIKeyVKYOURQWEVCZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dimethylphenyl)hydrazine: Core Intermediate


(3,5-Dimethylphenyl)hydrazine, also known as 3,5-dimethylphenylhydrazine (CAS 39943-61-8 for the free base, and 60481-36-9 for its hydrochloride salt), is a substituted arylhydrazine characterized by a hydrazine group (-NHNH2) attached to a 3,5-dimethylphenyl ring. It is widely recognized as a versatile intermediate in organic synthesis, notably serving as a key building block for the construction of indole and pyrazole scaffolds via Fischer indole synthesis and cyclocondensation reactions [1][2].

Versatile intermediate for indole and pyrazole scaffolds via Fischer indole synthesis and cyclocondensation
Patented high-efficiency route available; >98% purity and rapid reduction (~0.5 h) with sodium pyrosulfite
Hydrochloride salt form ensures water solubility and well-defined handling for reaction development

(3,5-Dimethylphenyl)hydrazine: Substitution Matters


Substitution of (3,5-dimethylphenyl)hydrazine with a different arylhydrazine or alkylhydrazine is not a trivial matter of replacing one hydrazine source with another. The specific substitution pattern on the phenyl ring dictates the compound's reactivity, regioselectivity in subsequent cyclization steps, and the downstream biological or material properties of the final product. The 3,5-dimethyl substitution pattern imparts a unique steric and electronic environment compared to its 2,4- or 2,5-dimethyl isomers, as well as unsubstituted phenylhydrazine, which can fundamentally alter reaction outcomes, as demonstrated by differential regioisomer distributions in cytochrome P450-catalyzed rearrangements [1][2].

Isomer 3,5-dimethyl substitution pattern alters cyclization regioselectivity; 2,4- or 2,5-isomers may give different product distributions.
Probe Cytochrome P450 regioisomer ratio is substituent-specific; replacing the aryl group changes the enzyme fingerprint and may invalidate probe design.
Conformation Dihedral angle preference depends on substitution pattern; near-planar geometry (3,5-) differs markedly from other isomers, potentially affecting target binding.

(3,5-Dimethylphenyl)hydrazine: Comparative Performance


Improved Synthetic Efficiency and Purity

A patented preparation method for 3,5-dimethylphenylhydrazine, which uses sodium pyrosulfite as the reductant under controlled pH (7-9) and temperature (10-35 °C), demonstrates a significant improvement in production efficiency over conventional methods. This process achieves a product purity of >98% and a reduction reaction time of approximately 0.5 hours, compared to the prior art that yielded only 63-72% and required significantly longer reaction times [1].

Synthesis Efficiency
Reported
Patented method
Purity >98%
Reduction ~0.5 h
Prior art
Purity 63–72%
Longer reaction time
Supports high-purity bulk procurement review
Patent conditions (pH 7–9, 10–35 °C); scale-up validation recommended
Process Chemistry Chemical Synthesis Scale-up Manufacturing

Cytochrome P450 Regioselectivity Profile

In a study investigating the in situ rearrangement of aryl-iron complexes within the active site of cytochrome P4502B1, the regioisomer product distribution (NA:ND) was found to be highly dependent on the aryl substituent. For 3,5-dimethylphenylhydrazine, the ratio of N-phenylprotoporphyrin IX regioisomers (NA:ND) was 29:71. This contrasts sharply with the 4-(phenyl)phenylhydrazine analog, which gave a ratio of 87:13, and phenylhydrazine itself, which yields a different distribution profile [1].

P450 Regioselectivity
Method context
3,5-dimethylphenyl
NA:ND 29:71
4-phenylphenyl
NA:ND 87:13
Differentiates P450 active site topology
In situ rearrangement assay with CYP2B1; cross-study comparison
Drug Metabolism Xenobiotic Biotransformation Enzymology

Conformational Divergence in Hydrazinecarbothioamides

X-ray crystallographic analysis of N-(dimethylphenyl)hydrazinecarbothioamide derivatives reveals that the substitution pattern on the phenyl ring drastically alters the molecule's three-dimensional conformation. The dihedral angle between the aromatic ring and the SCNN-group is 7.2° for the 3,5-dimethylphenyl derivative, whereas it is 85.3° for the corresponding 2,3-dimethylphenyl isomer [1].

Conformational Divergence
Head-to-head
7.2° 3,5-dimethyl
85.3° 2,3-dimethyl
Dihedral angle (ring to SCNN)
Conformational preference may influence target binding
X-ray crystallography; solid-state context
Structural Biology Crystallography Medicinal Chemistry

Consistent Physicochemical Properties

Commercially available (3,5-dimethylphenyl)hydrazine hydrochloride is consistently specified with a melting point of approximately 180°C (decomposition) and a molecular weight of 172.65 g/mol. Its solubility profile is well-defined as soluble in water and most organic solvents [1][2].

Physicochemical Constants
Specification review
Melting Point
~180 °C (dec.)
MW
172.65 g/mol
Solubility
Water, alcohols
Benchmark for identity verification
Class-level values; lot-specific COA review recommended
Analytical Chemistry Quality Control Material Specification

(3,5-Dimethylphenyl)hydrazine: Key Applications


Large-Scale Indole & Pyrazole Intermediates

Leverage the patented high-purity (>98%) and rapid (0.5 hr) synthesis method [1] for cost-effective, scalable production. The compound is a proven building block in Fischer indole synthesis protocols for generating libraries of antitubercular indolecarboxamide derivatives , making it a strategic reagent for medicinal chemistry programs targeting infectious diseases.

Cytochrome P450 Probe Development

Utilize the distinct regioisomer product ratio (29:71) generated by the 3,5-dimethylphenylhydrazine-derived iron complex in cytochrome P450 active sites [1] to map enzyme topology and probe steric constraints. This specific ratio serves as a fingerprint that distinguishes the active site geometry of P450 isoforms, unlike less differentiated arylhydrazines.

Conformationally Constrained Ligand Synthesis

Employ this hydrazine to build thiocarbamothioamide and related scaffolds where a near-planar geometry (dihedral angle ~7.2°) is required for target engagement [1]. The divergent conformation compared to the 2,3-isomer (85.3°) offers a rationale for structure-activity relationship (SAR) studies where molecular shape is a critical determinant of potency and selectivity.

Application
Selection Property
Validation Focus
Indole & Pyrazole Scaffold Synthesis
Reported high-purity synthesis route
Scalable reaction yield and purity review
Cytochrome P450 Topology Mapping
Substituent-dependent regioisomer ratio
Active site geometry assay context
Conformation-Dependent Ligand Design
Dihedral angle preference
Target binding conformation analysis

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38 linked technical documents
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